LogP Advantage: Fluoro vs. Chloro Analog
Methyl 2-fluoro-3-nitrobenzoate exhibits a calculated LogP of 1.26 , which is approximately 1.3 log units lower than its 2-chloro-3-nitro analog (methyl 2-chloro-3-nitrobenzoate, LogP 2.56) [1]. This difference corresponds to an approximately 20-fold lower octanol-water partition coefficient for the fluoro derivative, indicating substantially lower lipophilicity. In drug discovery contexts, a LogP below 3 is generally preferred for oral bioavailability, and the fluoro compound's LogP of 1.26 places it in a more favorable range for lead optimization compared to the chloro analog at 2.56 . Additionally, the lower LogP predicts shorter reversed-phase HPLC retention times, offering practical advantages in analytical method development where resolution from more lipophilic process impurities is required [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.26 (consensus; individual computed values: iLOGP 1.33, XLOGP3 1.76, WLOGP 1.94, MLOGP 1.27) |
| Comparator Or Baseline | Methyl 2-chloro-3-nitrobenzoate: LogP 2.56 (molbase.cn); Methyl 2-fluoro-4-nitrobenzoate: LogP 1.72 (Sielc); Methyl 2-fluoro-5-nitrobenzoate: XLogP3 1.6 (PubChem) |
| Quantified Difference | ΔLogP ≈ -1.30 vs. 2-chloro-3-nitro analog (~20-fold lower partition coefficient); ΔLogP ≈ -0.46 vs. 2-fluoro-4-nitro regioisomer |
| Conditions | Computed LogP values from multiple algorithms (XLogP3, iLOGP, WLOGP, MLOGP, SILICOS-IT); consensus LogP reported by SwissADME methodology |
Why This Matters
The significantly lower lipophilicity directly affects bioavailability predictions, metabolite profiling, and chromatographic method development, making the fluoro compound the preferred choice when lower logD is required for downstream ADME optimization.
- [1] Molbase. METHYL 2-CHLORO-3-NITROBENZOATE (CAS 53553-14-3) – Compound Information. LogP: 2.558; Molecular Weight: 215.591; Density: 1.427 g/cm³. Available at: https://qiye.molbase.cn/d17603/509406 View Source
- [2] PubChem. Methyl 2-fluoro-5-nitrobenzoate (CID 11217860) – Computed Properties. XLogP3: 1.6. cf. Sielc. Methyl 2-fluoro-4-nitrobenzoate: LogP 1.72. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-nitrobenzoate View Source
